8-Bromoquinoline-3-carboxylic acid hydrate

Description

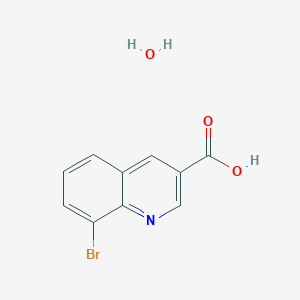

8-Bromoquinoline-3-carboxylic acid hydrate is a brominated quinoline derivative with a carboxylic acid group at the 3-position and a bromine atom at the 8-position of the quinoline ring. The hydrate form includes water molecules in its crystalline structure, enhancing its stability and solubility in polar solvents compared to its anhydrous counterpart. Key properties include:

- Molecular formula: C₁₀H₆BrNO₂·xH₂O (exact hydrate stoichiometry varies depending on synthesis conditions) .

- CAS numbers: 1588441-16-0 (hydrate) and 347146-16-1 (anhydrous form) .

- Purity: Commercial samples are available at 97% purity, with storage recommendations to seal the compound in dry conditions at room temperature .

Structure

2D Structure

Properties

IUPAC Name |

8-bromoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2.H2O/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8;/h1-5H,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHSKRGVFUAODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 8-Bromoquinoline-3-carboxylic Acid Hydrate

General Synthetic Approach

The synthesis of this compound typically involves:

- Construction of the quinoline core or use of a quinoline precursor.

- Introduction of the bromine substituent at the 8-position.

- Installation of the carboxylic acid group at the 3-position.

- Hydration to obtain the hydrate form.

The methods are often adaptations of classical quinoline synthesis routes, such as the Pfitzinger reaction or related condensation reactions, combined with selective bromination and carboxylation techniques.

Detailed Synthetic Routes

Bromination of Quinoline-3-carboxylic Acid

One common approach starts from quinoline-3-carboxylic acid, which is selectively brominated at the 8-position using brominating agents under controlled conditions to avoid polybromination. This step yields 8-bromoquinoline-3-carboxylic acid, which upon crystallization from water or aqueous solvents forms the hydrate.

- Reagents: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.

- Conditions: Controlled temperature (0–25 °C) to ensure monobromination.

- Work-up: Filtration and recrystallization from aqueous media to obtain the hydrate.

Pfitzinger Reaction-Based Synthesis

An alternative synthetic route involves the Pfitzinger reaction, where isatin derivatives react with ketones or aldehydes under basic conditions to form quinoline-3-carboxylic acid derivatives.

- For example, reacting isatin with 4-bromoacetophenone under reflux in ethanol with a base yields 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives, which can be adapted to prepare 8-bromoquinoline-3-carboxylic acid analogs by modifying the substituents and reaction conditions.

- Subsequent acidification and purification steps yield the carboxylic acid hydrate.

Esterification and Hydrazide Formation (Intermediates)

In some synthetic sequences, the carboxylic acid is first converted to an ester by refluxing with ethanol and catalytic sulfuric acid, followed by hydrazide formation via reaction with hydrazine hydrate. These intermediates facilitate further functionalization or purification before hydrolysis to the acid hydrate.

Flow Chemistry and Advanced Methods

Some patented methods describe flow chemistry processes for preparing quinoline carboxylic acid derivatives, including brominated analogs. These involve:

- Conversion of carboxylic acid esters to acid amides or hydroxamic acids.

- Use of Suzuki coupling for aryl substitution at bromine sites.

- Hydrolysis and purification steps to isolate the hydrate form.

These methods provide scalable and efficient routes for industrial synthesis.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Characterization:

- IR spectra show characteristic carboxylic acid (C=O) stretches around 1700 cm⁻¹ and NH/OH stretches for hydrate forms.

- 1H NMR confirms aromatic protons and substitution patterns; bromine substitution shifts aromatic signals downfield.

- Mass spectrometry confirms molecular ion peaks corresponding to brominated quinoline carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline-3-carboxylic acid derivatives.

Reduction Products: Quinoline-3-methanol derivatives.

Scientific Research Applications

Organic Synthesis

8-Bromoquinoline-3-carboxylic acid hydrate is extensively used as a precursor in the synthesis of more complex organic molecules. It facilitates the formation of various quinoline derivatives through nucleophilic substitution reactions and transition metal-catalyzed coupling reactions.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity: Studies have indicated that it exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Research: Research suggests that it may inhibit specific cancer cell lines, potentially acting on pathways involved in tumor growth .

- Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which play a crucial role in drug metabolism.

Biochemical Studies

In biochemical research, this compound is employed to study enzyme-ligand interactions and protein binding. Its ability to form stable complexes with proteins allows researchers to investigate its effects on protein function and stability .

Case Studies and Experimental Findings

Industrial Applications

In addition to its laboratory uses, this compound has applications in:

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-3-carboxylic acid hydrate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.

Pathways Involved: The compound may interfere with cellular pathways related to DNA replication, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

The position of bromine and carboxyl groups on the quinoline ring significantly influences physicochemical properties and reactivity. Key comparisons include:

Key Observations :

- Solubility : The hydrate form exhibits superior aqueous solubility compared to anhydrous derivatives due to hydrogen bonding with water molecules .

- Reactivity: The 3-carboxyl group in 8-bromoquinoline derivatives facilitates coordination with metal ions, whereas positional isomers (e.g., 4-carboxyl) may exhibit divergent binding modes .

Ester Derivatives

Esterification of the carboxyl group modifies lipophilicity and reactivity:

Key Observations :

Hydroxy-Substituted Derivatives

Hydroxyl groups introduce hydrogen-bonding capabilities and acidity:

Key Observations :

- Acidity: Hydroxy-substituted derivatives (pKa ~4–5) are more acidic than non-hydroxylated analogs, influencing their solubility and reactivity .

- Coordination Chemistry : The 3-COOH/4-OH combination enables polydentate ligand behavior .

Biological Activity

8-Bromoquinoline-3-carboxylic acid hydrate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its bromine substitution and carboxylic acid functional group, is part of the larger family of quinoline derivatives, which are known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibition effects.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₆BrNO₂·H₂O

- CAS Number : 1588441-16-0

- Molecular Weight : Approximately 236.06 g/mol

The compound features a quinoline backbone with a bromine atom at the 8-position and a carboxylic acid group at the 3-position, contributing to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. A study highlighted its effectiveness against common hospital pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | >0.125 mg/mL |

| Pseudomonas aeruginosa | >0.125 mg/mL |

These results suggest that the compound could serve as a potential lead in developing new antibacterial agents, particularly against antibiotic-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation. For instance, it was tested against HeLa cells (cervical cancer) and demonstrated significant cytotoxicity without affecting non-cancerous cells at certain concentrations .

Research findings indicate that derivatives of this compound can inhibit specific cancer-related pathways, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its role as an enzyme inhibitor. Studies have identified it as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism . This property suggests potential applications in pharmacology, especially in modulating drug interactions and enhancing therapeutic efficacy.

Case Studies

-

Antibacterial Efficacy :

A study conducted by researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, outperforming standard antibiotics in certain assays . -

Cytotoxicity Assessment :

In another investigation focusing on anticancer properties, the compound was tested on multiple cancer cell lines. The results demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Q & A

Q. Q1. What are the standard synthetic routes for 8-bromoquinoline-3-carboxylic acid hydrate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of quinoline precursors followed by carboxylation. For example, bromination at the 8-position of quinoline derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Carboxylation at the 3-position may involve metal-catalyzed carbonylation (e.g., Pd-mediated CO insertion) or hydrolysis of nitrile intermediates.

- Optimization Strategy : Use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and reaction time. Statistical tools (e.g., ANOVA) help identify critical parameters for yield improvement .

- Key Data : Monitor reaction progress via TLC or HPLC. Yield optimization may require iterative adjustments to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios .

Q. Q2. How should purification and storage protocols be designed to maintain the stability of this compound?

Methodological Answer:

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective. Confirm purity via melting point analysis and HPLC (>97% purity threshold) .

- Storage : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group and bromine displacement. Conduct stability studies under accelerated conditions (40°C/75% RH) to determine shelf life .

Q. Q3. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to verify bromine substitution and hydrate formation. IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) .

- Quantitative Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibrate with a certified reference standard .

Advanced Research Questions

Q. Q4. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a directing group, enhancing electrophilic substitution at the 3-position. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and monitoring coupling efficiency via GC-MS .

Q. Q5. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Competing Pathways : Bromine displacement by nucleophiles (e.g., OH⁻) can occur. Use protecting groups (e.g., methyl ester for the carboxylic acid) during bromination steps.

- Kinetic Control : Lower reaction temperatures (0–5°C) and slow reagent addition minimize undesired pathways. Track intermediates via in-situ FTIR or Raman spectroscopy .

Q. Q6. How can continuous-flow reactors enhance the scalability of this compound synthesis?

Methodological Answer: Continuous-flow systems improve heat/mass transfer and reduce reaction time. Design experiments using microreactors with residence times <10 minutes. Optimize parameters (flow rate, pressure) via response surface methodology (RSM). Compare batch vs. flow yields to quantify efficiency gains .

Q. Q7. What role does solvent polarity play in the solubility and crystallization of this compound?

Methodological Answer: Solvent polarity directly impacts hydrate stability. Use Hansen solubility parameters to screen solvents. Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote decomposition. Crystallization from ethanol/water (7:3 v/v) balances polarity and minimizes hydrate dissociation .

Q. Q8. How can computational methods predict the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) model interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphoric acids). Calculate binding energies and enantiomeric excess (ee) using transition state theory. Validate predictions with HPLC chiral stationary phase analysis .

Q. Q9. What mechanistic insights explain contradictory bioactivity data for this compound in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from hydrate dissociation in aqueous media. Use -NMR titration to assess binding constants under physiological pH. Compare IC₅₀ values in buffered vs. non-buffered systems to isolate hydrate stability effects .

Q. Q10. How should researchers address reproducibility challenges in kinetic studies of this compound?

Methodological Answer: Standardize protocols for hydrate handling (e.g., strict humidity control). Use statistical tools (e.g., Grubbs’ test) to identify outliers in kinetic datasets. Publish raw data with error margins to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.